![molecular formula C9H9N5O3 B6577221 N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine CAS No. 4316-99-8](/img/structure/B6577221.png)
N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan derivatives, such as the one you’re interested in, are a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They have widespread applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Wirkmechanismus
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Vorteile Und Einschränkungen Für Laborexperimente
N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized easily using a variety of methods. Additionally, this compound has a wide range of potential applications in drug design, biomedical research, and laboratory experimentation. However, this compound also has some limitations for use in laboratory experiments. It is a relatively expensive compound and is not widely available. Additionally, this compound is a relatively toxic compound and should be handled with care.
Zukünftige Richtungen
N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine has a wide range of potential applications in the fields of drug design, biomedical research, and laboratory experimentation. Future research should focus on further elucidating the mechanism of action of this compound and exploring its potential use as an anti-inflammatory agent. Additionally, further research should focus on exploring the potential of this compound as a cancer biomarker and as an inhibitor of enzymes involved in the biosynthesis of nucleic acids. Finally, future research should explore the potential of this compound as a drug delivery agent and as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine can be synthesized through a variety of methods, including the Fischer indole synthesis, the Strecker amino acid synthesis, and the Ugi four-component condensation reaction. The Fischer indole synthesis involves the reaction of a substituted benzaldehyde with an aniline in the presence of an acid catalyst, such as hydrochloric acid, to form a substituted indole. The Strecker amino acid synthesis involves the reaction of an aldehyde with an amine in the presence of an acid catalyst, such as hydrochloric acid, to form an amino acid. The Ugi four-component condensation reaction involves the reaction of an aldehyde, an amine, an acid, and an isocyanide to form a substituted pyrimidine.
Wissenschaftliche Forschungsanwendungen
N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine has been studied extensively for its potential applications in scientific research. It has been used as a model compound for drug design and as an inhibitor of enzymes involved in the biosynthesis of nucleic acids. This compound has also been studied for its potential use in the detection of cancer biomarkers and its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its ability to modulate the activity of various enzymes, including proteases and phosphatases, and its potential use as an anti-inflammatory agent.
Safety and Hazards
The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For example, the MSDS for a similar compound, N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c10-8-7(14(15)16)9(13-5-12-8)11-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXHMQNSKUWLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6577153.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577161.png)
![3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6577168.png)
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)
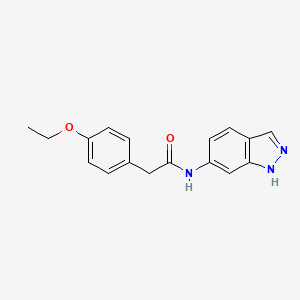

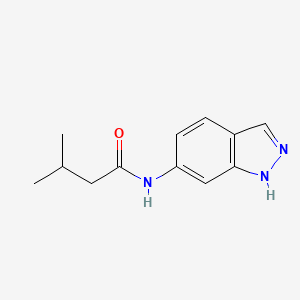
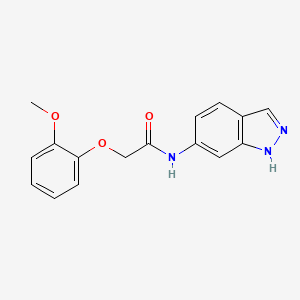
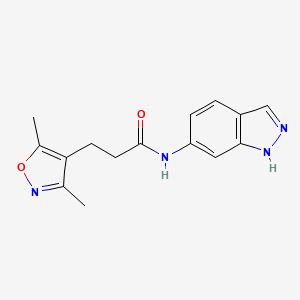
![6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B6577235.png)
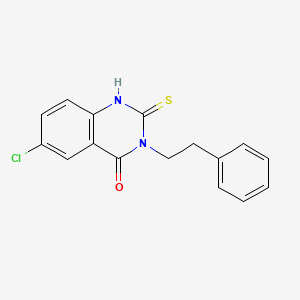
![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6577242.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577254.png)